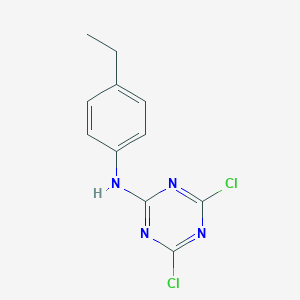
1,2-Epoxy-3-(paranitrophenyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Epoxy-3-(paranitrophenyl)propane, also known as glycidyl nitrophenyl ether, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has a reactive epoxide group, which makes it useful for various applications in organic synthesis and biochemistry.
作用機序
The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reaction of the epoxide group with nucleophilic functional groups in biomolecules such as proteins, nucleic acids, and lipids. The reaction leads to the formation of covalent adducts, which can alter the structure and function of the biomolecule. The specific mechanism of action depends on the nature of the biomolecule and the functional groups involved in the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2-Epoxy-3-(paranitrophenyl)propane depend on the specific biomolecule targeted and the extent of modification. In general, the compound can lead to changes in enzyme activity, protein function, and gene expression, which can have downstream effects on cellular processes such as metabolism, signaling, and proliferation. The physiological effects of 1,2-Epoxy-3-(paranitrophenyl)propane are not well understood, but some studies have suggested that the compound may have toxic effects on cells and tissues.
実験室実験の利点と制限
One of the main advantages of using 1,2-Epoxy-3-(paranitrophenyl)propane in lab experiments is its versatility as a reactive intermediate. The compound can be used to modify a wide range of biomolecules, allowing researchers to study specific functional groups and their role in biological processes. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 1,2-Epoxy-3-(paranitrophenyl)propane in lab experiments. The compound can be toxic to cells and tissues, and its reactivity can lead to non-specific modification of biomolecules. Additionally, the compound may not be suitable for certain applications where more precise control over modification is required.
将来の方向性
There are several future directions for research on 1,2-Epoxy-3-(paranitrophenyl)propane. One area of interest is the development of new methods for synthesizing the compound and its derivatives. This could lead to the discovery of new compounds with unique properties and applications. Another area of interest is the development of new techniques for studying the mechanism of action of the compound and its effects on biomolecules and cells. This could provide insights into the role of specific functional groups in biological systems and lead to the development of new drugs and therapeutic agents. Finally, there is a need for further research on the toxic effects of 1,2-Epoxy-3-(paranitrophenyl)propane and its derivatives, particularly in vivo studies to assess the safety of these compounds for human use.
合成法
The synthesis of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reaction of paranitrophenol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an S_N2 mechanism, where the hydroxyl group of paranitrophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters such as temperature, pH, and catalyst concentration.
科学的研究の応用
1,2-Epoxy-3-(paranitrophenyl)propane has been widely used in scientific research as a reactive intermediate in organic synthesis and as a probe for studying enzyme activity and protein function. The compound can be used to modify nucleic acids, proteins, and other biomolecules, allowing researchers to study the role of specific functional groups in biological systems. Additionally, 1,2-Epoxy-3-(paranitrophenyl)propane has been used to develop new drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs.
特性
CAS番号 |
118584-57-9 |
|---|---|
製品名 |
1,2-Epoxy-3-(paranitrophenyl)propane |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
(2R,3R)-2-(4-nitrophenyl)-3-propyloxirane |
InChI |
InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11-/m1/s1 |
InChIキー |
JMIOGKAUHLHRKF-GHMZBOCLSA-N |
異性体SMILES |
CCC[C@@H]1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
同義語 |
1,2-epoxy-1-(4-nitrophenyl)pentane 1,2-epoxy-3-(paranitrophenyl)propane ENP5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




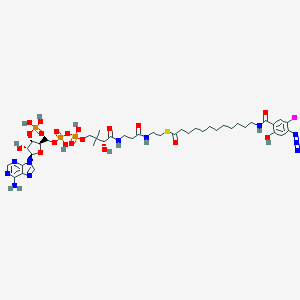
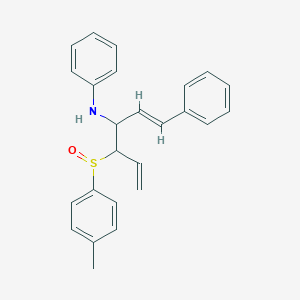
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
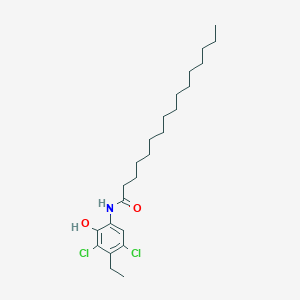
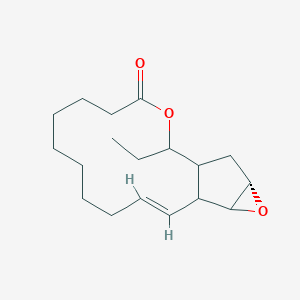
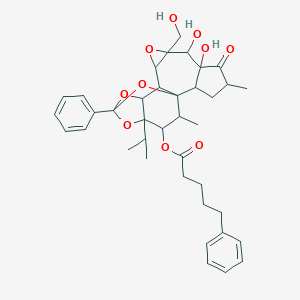
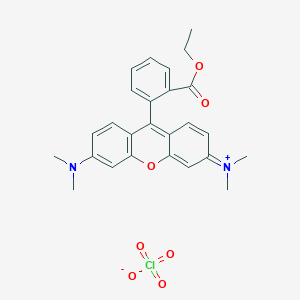
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
